Biopol

Descripción general

Descripción

Biopol is a type of biopolymer, specifically a polyhydroxyalkanoate (PHA), which is produced by microorganisms through the fermentation of sugars or lipids.

Mecanismo De Acción

Target of Action

Biopol, also known as polyhydroxyalkanoate (PHA), is a type of biodegradable plastic produced by certain types of bacteria . The primary targets of this compound are the microorganisms that can degrade it, such as bacteria and fungi . These organisms break down this compound into water, carbon dioxide, and biomass .

Mode of Action

This compound interacts with its microbial targets through a process of biodegradation . The microorganisms degrade this compound by secreting enzymes that break down the polymer chains into smaller units, which can then be metabolized by the organisms . This process results in the transformation of this compound into environmentally friendly byproducts .

Biochemical Pathways

The degradation of this compound involves the hydrolysis of its ester groups into carboxyl or hydroxyl groups . This phase enhances the autocatalytic action of the this compound composites, enabling hydrolytic degradation . The biochemical pathways involved in this process are complex and involve a series of enzymatic reactions carried out by the degrading microorganisms .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its environmental kinetics. This compound’s environmental kinetics involve its absorption, distribution, metabolism, and excretion (ADME) in the environment . This compound is distributed in the environment where it is used, and its metabolism occurs through the action of microorganisms that degrade it . The excretion is the release of the degradation products (water, carbon dioxide, and biomass) into the environment .

Result of Action

The result of this compound’s action is the transformation of a synthetic material into natural, environmentally friendly byproducts . Moreover, the degradation products of this compound can be used by other organisms in the ecosystem, contributing to the cycling of nutrients .

Action Environment

The action of this compound is influenced by various environmental factors. The presence of degrading microorganisms is crucial for the degradation of this compound . Factors such as temperature, pH, and moisture can affect the activity of these microorganisms and thus the rate of this compound degradation . Furthermore, the physical form of this compound (e.g., film, particles) can also influence its degradation rate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Biopol is synthesized by microorganisms such as Ralstonia eutropha and Pseudomonas putida through the fermentation of renewable resources like glucose, sucrose, and vegetable oils. The production process involves the following steps:

Fermentation: Microorganisms are cultured in a nutrient-rich medium containing a carbon source (e.g., glucose). Under nutrient-limited conditions (e.g., nitrogen or phosphorus limitation), these microorganisms accumulate PHAs as intracellular granules.

Extraction: The accumulated PHAs are extracted from the microbial cells using solvents such as chloroform or by mechanical disruption methods.

Purification: The extracted PHAs are purified through precipitation, filtration, and drying processes to obtain the final biopolymer product.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using bioreactors. The key steps include:

Upstream Processing: This involves the preparation of the fermentation medium, sterilization, and inoculation with the microbial culture.

Fermentation: The fermentation process is carried out in bioreactors under controlled conditions of temperature, pH, and aeration to optimize PHA production.

Downstream Processing: This includes the extraction and purification of PHAs from the microbial biomass, followed by drying and packaging of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Biopol undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed into its monomeric units (e.g., 3-hydroxybutyrate) under acidic or basic conditions.

Oxidation: this compound can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidized products.

Thermal Degradation: This compound can degrade thermally, resulting in the formation of volatile compounds such as carbon dioxide and water.

Common Reagents and Conditions

Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically carried out at elevated temperatures.

Major Products Formed

Hydrolysis: The major products include monomeric units such as 3-hydroxybutyrate.

Oxidation: The major products include carboxylic acids and other oxidized derivatives.

Aplicaciones Científicas De Investigación

Biopol has a wide range of scientific research applications, including:

Chemistry: this compound is used as a biodegradable alternative to traditional plastics in various applications, including packaging and agricultural films.

Biology: this compound is used in tissue engineering and regenerative medicine due to its biocompatibility and biodegradability. It serves as a scaffold material for cell growth and tissue regeneration.

Medicine: this compound is used in drug delivery systems, wound dressings, and surgical sutures due to its biocompatibility and controlled degradation properties.

Industry: This compound is used in the production of biodegradable plastics, reducing the environmental impact of plastic waste

Comparación Con Compuestos Similares

Biopol can be compared with other similar biopolymers, such as:

Polylactic Acid (PLA): PLA is another biodegradable polymer derived from renewable resources. Unlike this compound, PLA is synthesized chemically from lactic acid.

Polycaprolactone (PCL): PCL is a biodegradable polyester with a lower melting point compared to this compound. It is used in similar applications, including medical devices and packaging.

Polybutylene Succinate (PBS): PBS is a biodegradable polymer with properties similar to this compound. .

This compound’s uniqueness lies in its microbial production process, which allows for the use of renewable resources and results in a biocompatible and biodegradable polymer with diverse applications.

Actividad Biológica

Biopol, a biopolymer primarily composed of polyhydroxyalkanoates (PHAs), has garnered significant attention due to its unique biological properties and applications in various fields, particularly in medicine and environmental sustainability. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative data.

Overview of this compound

This compound is produced by various microorganisms through the fermentation of carbon sources. It is a biodegradable polymer that exhibits favorable biocompatibility, making it suitable for medical applications such as drug delivery systems and tissue engineering. The most studied form of this compound is poly(3-hydroxybutyrate) (PHB), which has shown significant potential in both industrial and medical fields.

Biological Activity

1. Biocompatibility and Biodegradation

This compound's biocompatibility is crucial for its application in medical devices. Studies have demonstrated that PHAs can stimulate cell proliferation and differentiation, promoting tissue regeneration. For example, a study highlighted that PHB enhances the growth of fibroblasts and endothelial cells, indicating its potential for wound healing applications .

2. Immunological Response

Research indicates that this compound elicits a minimal inflammatory response when implanted in vivo. A comparative study of biodegradable stent materials showed that PHAs induced lower levels of inflammatory cytokines compared to traditional materials like silicone . This characteristic is vital for ensuring patient safety and reducing complications associated with foreign body responses.

3. Environmental Impact

This compound's biodegradability contributes to its environmental appeal. It breaks down into non-toxic byproducts under natural conditions, reducing plastic pollution. A life cycle assessment (LCA) revealed that the environmental impact of this compound is significantly lower than that of conventional plastics, making it a sustainable alternative .

Case Studies

Case Study 1: Medical Applications

In a clinical trial involving biodegradable sutures made from PHAs, researchers found that these sutures not only provided adequate tensile strength but also promoted healing by enhancing cellular activities at the wound site. The sutures were fully absorbed within six months, demonstrating effective biodegradation without adverse reactions .

Case Study 2: Environmental Applications

A project assessed the use of this compound in agricultural films to reduce plastic waste. The study showed that this compound films biodegraded within 90 days in soil conditions, significantly outperforming traditional polyethylene films which can take hundreds of years to decompose . This finding underscores the potential for this compound in sustainable agricultural practices.

Comparative Data

The following table summarizes key characteristics of this compound compared to other commonly used biopolymers:

| Property | This compound (PHA) | Polylactic Acid (PLA) | Polycaprolactone (PCL) |

|---|---|---|---|

| Biodegradability | Yes (90 days) | Yes (6-12 months) | Yes (2-3 years) |

| Biocompatibility | High | Moderate | High |

| Mechanical Strength | Moderate | High | Moderate |

| Applications | Medical devices | Packaging, textiles | Drug delivery |

Research Findings

Recent studies have focused on enhancing the properties of this compound through various modifications:

- Blending with Other Polymers: Researchers have explored blending this compound with PLA to improve mechanical properties while maintaining biodegradability.

- Additives for Enhanced Functionality: Incorporating bioactive agents into this compound formulations has shown promise in developing smart materials that can respond to environmental stimuli or deliver drugs in a controlled manner .

Propiedades

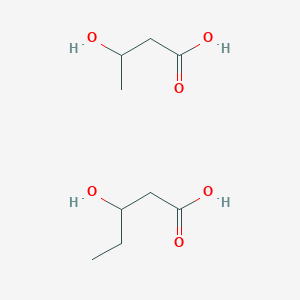

IUPAC Name |

3-hydroxybutanoic acid;3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3.C4H8O3/c1-2-4(6)3-5(7)8;1-3(5)2-4(6)7/h4,6H,2-3H2,1H3,(H,7,8);3,5H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPHTVOTTBREAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)O.CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80181-31-3 | |

| Record name | 3-Hydroxybutyric acid-3-hydroxyvaleric acid copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80181-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80181-31-3 | |

| Record name | Biopol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080181313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC179698 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 3-hydroxy-, polymer with 3-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.